(S)-Methyl 2-aminopentanoate hydrochloride

Description

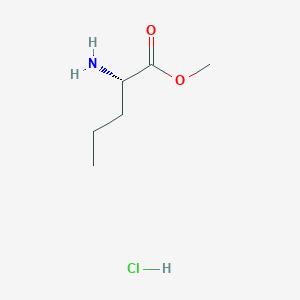

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (2S)-2-aminopentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-3-4-5(7)6(8)9-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IODNYRVZHKRFIW-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50556163 | |

| Record name | Methyl L-norvalinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50556163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56558-30-6 | |

| Record name | Methyl L-norvalinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50556163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-Methyl 2-aminopentanoate hydrochloride and Related Amino Acid Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (S)-Methyl 2-aminopentanoate hydrochloride, a chiral amino acid ester of significant interest in synthetic organic chemistry and drug discovery. Due to the limited availability of specific data for this exact compound, this guide also presents detailed information on closely related and structurally similar amino acid esters. The content herein covers physicochemical properties, detailed experimental protocols for synthesis, and key applications, particularly focusing on their role as building blocks in peptide synthesis and as chiral intermediates in the development of novel therapeutics. All quantitative data is presented in structured tables for comparative analysis, and key processes are visualized through workflow and pathway diagrams.

Introduction and Identification

This compound is the hydrochloride salt of the methyl ester of (S)-2-aminopentanoic acid (L-norvaline). As a chiral building block, it holds potential for various applications in medicinal chemistry and materials science. However, a unique and consistently cited CAS number for this compound is not readily found in major chemical databases. Instead, data is often available for its enantiomer, isomers, or closely related analogues. This guide will address the specified compound while providing concrete data from these related molecules to offer a thorough technical understanding.

Chiral amines and amino acid esters are crucial intermediates in the pharmaceutical and chemical industries, serving as foundational scaffolds for new biologically active molecules.[1] The stereochemistry, in this case, the (S)-configuration, is critical for specific interactions within biological systems.

Physicochemical Properties of Related Amino Acid Esters

To provide a quantitative reference, the following tables summarize the key physicochemical properties of several structurally related amino acid methyl ester hydrochlorides. This data is essential for designing synthetic routes, purification strategies, and for understanding the compounds' behavior in various experimental conditions.

Table 1: General Properties of Related Amino Acid Ester Hydrochlorides

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |

| (R)-Methyl 2-aminopentanoate hydrochloride | 619330-91-5 | C₆H₁₄ClNO₂ | 167.63[2] | Solid |

| (S)-Methyl 2-aminobutanoate hydrochloride | 56545-22-3 | C₅H₁₂ClNO₂ | 153.61[3][4] | White Crystalline Solid[3] |

| (S)-Methyl 4-aminopentanoate hydrochloride | 160845-14-8 | C₆H₁₄ClNO₂ | 167.63[5] | Not Specified |

| L-Arginine methyl ester hydrochloride | 22888-59-1, 18598-71-5 | C₇H₁₇ClN₄O₂ | 224.69[6] | Not Specified |

Table 2: Thermal and Solubility Data of Related Amino Acid Ester Hydrochlorides

| Compound Name | Melting Point (°C) | Storage Temperature | Solubility |

| (R)-Methyl 2-aminopentanoate hydrochloride | Not Specified | Refrigerator | Not Specified |

| (S)-Methyl 2-aminobutanoate hydrochloride | 116–117[3][7] | Room Temperature[3][4] | Water-soluble[3] |

| (S)-Methyl 4-aminopentanoate hydrochloride | Not Specified | Not Specified | Soluble in polar solvents[5] |

| L-Arginine methyl ester hydrochloride | Not Specified | Not Specified | Not Specified |

Synthesis and Manufacturing

Amino acid methyl ester hydrochlorides are typically synthesized via the Fischer esterification of the parent amino acid with methanol in the presence of an acid catalyst. The most common and effective methods employ thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl).[8] These methods are broadly applicable to a wide range of natural and unnatural amino acids.[8][9]

General Synthesis Workflow

The general process for synthesizing an amino acid methyl ester hydrochloride involves three main stages: esterification, workup (isolation), and purification.

References

- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 2. methyl (R)-2-aminopentanoate hydrochloride - CAS:619330-91-5 - Abovchem [abovchem.com]

- 3. (S)-Methyl 2-aminobutanoate hydrochloride (56545-22-3) for sale [vulcanchem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. (S)-Methyl 4-aminopentanoate hydrochloride (1608459-14-8) for sale [vulcanchem.com]

- 6. (S)-Methyl 2-amino-5-guanidinopentanoate hydrochloride | C7H17ClN4O2 | CID 12714065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of (S)-Methyl 2-aminopentanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of (S)-Methyl 2-aminopentanoate hydrochloride, a chiral amino acid ester derivative of interest in various research and development applications. This document outlines its chemical identity, summarizes its known physical and chemical characteristics, and provides detailed experimental protocols for their determination.

Chemical Identity and Structure

This compound, also known as L-Norvaline methyl ester hydrochloride, is the hydrochloride salt of the methyl ester of L-norvaline. The presence of the hydrochloride salt enhances the compound's stability and water solubility compared to its free base form.[1]

Molecular Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the available quantitative data for this compound.

| Property | Value | Source |

| CAS Number | 56558-30-6 | [2][3] |

| Molecular Formula | C6H14ClNO2 | [2] |

| Molecular Weight | 167.63 g/mol | [2][4] |

| Melting Point | 109-113°C | [2] |

| Boiling Point | Data not available | |

| Aqueous Solubility | Expected to be water-soluble | [1][5] |

| pKa | Data not available | |

| Specific Optical Rotation | +22° (c=1 in MeOH) | [2] |

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of this compound.

The melting point of a crystalline solid is a critical indicator of its purity.

Experimental Workflow:

Figure 2: Workflow for melting point determination.

Detailed Protocol:

-

Sample Preparation: A small amount of this compound is finely ground to a powder.

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Approximate Melting Point: A preliminary determination is performed by heating the sample rapidly to get an approximate melting range.

-

Accurate Melting Point: The apparatus is allowed to cool. A fresh sample is then heated slowly, at a rate of 1-2°C per minute, starting from a temperature about 20°C below the approximate melting point.

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. For a pure compound, this range is typically narrow.

The equilibrium shake-flask method is a standard procedure to determine the aqueous solubility of a compound.

Detailed Protocol:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a specific titration method.

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

The pKa values of the ionizable groups in this compound can be determined by potentiometric titration.

Detailed Protocol:

-

Solution Preparation: A precise weight of the compound is dissolved in a known volume of deionized water to create a solution of known concentration.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration with Acid: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl), and the pH is recorded after each incremental addition of the titrant.

-

Titration with Base: A separate, fresh solution of the compound is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), with the pH recorded after each addition.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.

As a chiral molecule, this compound will rotate the plane of plane-polarized light. The specific rotation is a characteristic property.

Detailed Protocol:

-

Solution Preparation: A solution of the compound is prepared by accurately weighing a sample and dissolving it in a known volume of a specified solvent (e.g., methanol) to a precise concentration (c, in g/mL).

-

Polarimeter Calibration: The polarimeter is calibrated using a blank solvent-filled cell.

-

Measurement: The prepared solution is placed in a polarimeter cell of a known path length (l, in decimeters). The observed optical rotation (α) is measured at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α]Tλ = α / (l × c).[6] The result is reported with the solvent, concentration, temperature, and wavelength used.

References

- 1. Hydrochloride - Wikipedia [en.wikipedia.org]

- 2. 56558-30-6 L-Norvaline methyl ester hydrochloride AKSci V1261 [aksci.com]

- 3. scbt.com [scbt.com]

- 4. methyl (R)-2-aminopentanoate hydrochloride - CAS:619330-91-5 - Abovchem [abovchem.com]

- 5. (S)-Methyl 2-aminobutanoate hydrochloride (56545-22-3) for sale [vulcanchem.com]

- 6. L-Norvaline, methyl ester | C6H13NO2 | CID 7019097 - PubChem [pubchem.ncbi.nlm.nih.gov]

L-Norvaline Methyl Ester Hydrochloride: A Technical Guide

Introduction

L-Norvaline methyl ester hydrochloride is a derivative of the proteinogenic amino acid L-norvaline. It is a key building block and intermediate in synthetic organic chemistry, particularly in peptide synthesis and the development of novel pharmaceutical agents.[1] As the hydrochloride salt of the methyl ester, the compound exhibits improved stability and handling characteristics compared to its free base form. This guide provides a detailed overview of its structural formula, physicochemical properties, a representative synthesis protocol, and key applications for researchers and drug development professionals. Its role as an arginase inhibitor makes it a compound of interest for therapeutic applications where modulating arginine metabolism and enhancing nitric oxide production is beneficial, such as in cardiovascular and metabolic diseases.[1]

Chemical Structure and Properties

The structure of L-Norvaline methyl ester hydrochloride consists of a pentanoic acid backbone with an amino group at the alpha-position (carbon-2) and a methyl ester at the carboxyl group. The hydrochloride salt is formed at the primary amine.

-

IUPAC Name: methyl (2S)-2-aminopentanoate hydrochloride

-

Canonical SMILES: CCCC--INVALID-LINK--N.Cl

-

InChIKey: IODNYRVZHKRFIW-JEDNCBNOSA-N[2]

Physicochemical Data

The quantitative properties of L-Norvaline methyl ester hydrochloride are summarized in the table below. Data is aggregated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃NO₂·HCl or C₆H₁₄ClNO₂ | [1][2][3][4] |

| Molecular Weight | 167.63 g/mol | [2][4][5][6] |

| Appearance | White to off-white solid powder | [1][2] |

| Melting Point | 98 - 113 °C | [1][4] |

| Purity | ≥98% | [4] |

| Optical Rotation | +21 ± 2° (c=1 in EtOH) | [1] |

| Flash Point | 73.2 °C | [2] |

| Storage Conditions | 0 - 8 °C, tightly sealed, dry, well-ventilated | [1][2][7] |

Synthesis Protocol: Fischer-Speier Esterification

The most common method for preparing L-Norvaline methyl ester hydrochloride is the Fischer-Speier esterification of L-Norvaline using methanol as both the solvent and reagent, catalyzed by a strong acid source like thionyl chloride (SOCl₂) or hydrogen chloride gas. The following protocol is a representative example based on established methods for amino acid esterification.[8][9]

Materials:

-

L-Norvaline

-

Anhydrous Methanol (MeOH)

-

Thionyl Chloride (SOCl₂)

-

Diethyl Ether

-

Ice-salt bath

-

Round-bottom flask with magnetic stirrer and reflux condenser

-

Drying tube (e.g., with CaCl₂)

Procedure:

-

Reaction Setup:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser fitted with a drying tube, add 100 mL of anhydrous methanol.

-

Cool the flask to -10 °C using an ice-salt bath.

-

Slowly add 1.2 equivalents of thionyl chloride (SOCl₂) dropwise to the stirred methanol via the dropping funnel. Caution: This reaction is highly exothermic and releases HCl gas. Maintain the temperature below 0 °C during the addition.

-

After the addition is complete, stir the solution for an additional 30 minutes at -10 °C.

-

-

Esterification Reaction:

-

Slowly add 1.0 equivalent of L-Norvaline to the cold methanolic HCl solution in portions.

-

Once the L-Norvaline is fully added, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring at room temperature for 3-4 hours, then heat the mixture to reflux (approximately 65 °C) and maintain for 7-9 hours.[9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the flask to room temperature.

-

Remove the excess methanol and dissolved HCl/SO₂ under reduced pressure using a rotary evaporator.

-

The resulting residue, a viscous oil or semi-solid, contains the crude L-Norvaline methyl ester hydrochloride.

-

-

Purification:

-

Dissolve the crude residue in a minimum amount of anhydrous methanol.

-

Transfer the solution to a beaker and slowly add anhydrous diethyl ether while stirring until the solution becomes persistently cloudy, inducing precipitation.

-

Cool the mixture in an ice bath for 1-2 hours to maximize crystal formation.

-

Collect the white crystalline product by vacuum filtration, wash the crystals with a small amount of cold diethyl ether, and dry under vacuum.

-

Synthesis Workflow Diagram

The diagram below illustrates the key steps in the Fischer-Speier esterification of L-Norvaline.

Caption: Synthesis workflow for L-Norvaline Methyl Ester Hydrochloride.

Applications in Research and Development

L-Norvaline methyl ester hydrochloride is a versatile tool utilized across several scientific disciplines:

-

Pharmaceutical Development: It serves as a crucial starting material or intermediate in the synthesis of more complex molecules, including peptide-based drugs and inhibitors targeting metabolic disorders.[1]

-

Biochemical Research: The compound is used in studies of amino acid metabolism and protein synthesis.[1] Its ability to inhibit the arginase enzyme is of particular interest, as this action increases the bioavailability of L-arginine for nitric oxide synthase (NOS), leading to enhanced nitric oxide (NO) production. This mechanism is explored in the context of cardiovascular health and athletic performance.[1]

-

Neuroscience: Researchers are investigating its potential for neuroprotective effects, making it a relevant compound in the study of neurodegenerative diseases.[1]

Safety and Handling

According to available Safety Data Sheets (SDS), L-Norvaline methyl ester hydrochloride is not classified as hazardous under the 2012 OSHA Hazard Communication Standard.[10] However, standard laboratory safety precautions should always be observed.

-

Personal Protective Equipment (PPE): Wear appropriate protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.[7][10]

-

Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[2] Avoid contact with skin, eyes, and clothing.[10][11] Wash hands thoroughly after handling.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][7][12] Recommended storage temperature is typically between 0-8 °C.[1][2]

-

Fire Fighting: Use water spray, carbon dioxide, dry chemical powder, or appropriate foam for extinction.[7][11] Thermal decomposition may produce hazardous gases, including oxides of carbon and nitrogen, and hydrogen chloride gas.[7][12]

References

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. scbt.com [scbt.com]

- 4. 56558-30-6 L-Norvaline methyl ester hydrochloride AKSci V1261 [aksci.com]

- 5. L-Norvaline methyl ester hydrochloride - Amerigo Scientific [amerigoscientific.com]

- 6. L-Norvaline methyl ester hydrochloride : Venkatasai Life Sciences [venkatasailifesciences.com]

- 7. peptide.com [peptide.com]

- 8. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]

- 9. Preparation method of L-valine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

(S)-Methyl 2-aminopentanoate hydrochloride molecular weight

An In-depth Technical Guide on the Molecular Weight of (S)-Methyl 2-aminopentanoate hydrochloride

For researchers, scientists, and drug development professionals, precise molecular characterization is fundamental. This guide provides a detailed breakdown of the molecular weight of this compound, a key parameter for a wide range of experimental and developmental applications.

Chemical Identity

This compound is the hydrochloride salt of the methyl ester of the amino acid (S)-norvaline. Its stereochemistry, denoted by the (S) configuration, is a critical aspect of its chemical identity. The hydrochloride form enhances the compound's stability and solubility in aqueous solutions.

Molecular Formula and Weight

The molecular formula and weight are essential for quantitative analysis, including stoichiometry, solution preparation, and analytical characterization. The enantiomer, (R)-Methyl 2-aminopentanoate hydrochloride, possesses the same molecular formula and weight.[1]

A summary of the key quantitative data is presented in the table below.

| Parameter | Value |

| Molecular Formula | C₆H₁₄ClNO₂[1] |

| Molecular Weight | 167.63 g/mol [1] |

| CAS Number (R-enantiomer) | 619330-91-5[1] |

Determination of Molecular Weight

The molecular weight is calculated by summing the atomic weights of all atoms present in the molecular formula (C₆H₁₄ClNO₂).

Experimental Protocol for Molecular Weight Calculation:

-

Identify the atomic composition from the molecular formula:

-

Carbon (C): 6 atoms

-

Hydrogen (H): 14 atoms

-

Chlorine (Cl): 1 atom

-

Nitrogen (N): 1 atom

-

Oxygen (O): 2 atoms

-

-

Obtain the standard atomic weight for each element from the IUPAC Periodic Table.

-

C: ~12.011 g/mol

-

H: ~1.008 g/mol

-

Cl: ~35.453 g/mol

-

N: ~14.007 g/mol

-

O: ~16.000 g/mol

-

-

Calculate the total mass for each element in the molecule:

-

Mass of Carbon = 6 * 12.011 g/mol = 72.066 g/mol

-

Mass of Hydrogen = 14 * 1.008 g/mol = 14.112 g/mol

-

Mass of Chlorine = 1 * 35.453 g/mol = 35.453 g/mol

-

Mass of Nitrogen = 1 * 14.007 g/mol = 14.007 g/mol

-

Mass of Oxygen = 2 * 16.000 g/mol = 32.000 g/mol

-

-

Sum the masses to determine the molecular weight of the compound:

-

Molecular Weight = 72.066 + 14.112 + 35.453 + 14.007 + 32.000 = 167.638 g/mol

-

The calculated value is consistent with the cited literature value of 167.63 g/mol .

Logical Relationship Diagram

The following diagram illustrates the logical flow from the chemical's identity to the determination of its molecular weight.

References

An In-depth Technical Guide to the Synthesis of L-Norvaline Methyl Ester Hydrochloride

This technical guide provides a comprehensive overview of the primary synthesis pathways for L-Norvaline methyl ester hydrochloride, a valuable intermediate in peptide synthesis and various pharmaceutical applications.[1] The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

Introduction

L-Norvaline methyl ester hydrochloride is the hydrochloride salt of the methyl ester of L-norvaline. The esterification of the carboxylic acid group in L-norvaline to its methyl ester is a crucial step to protect it during peptide synthesis, preventing the formation of unwanted side products.[2] This guide details two prevalent and effective methods for this transformation: the thionyl chloride method and the trimethylchlorosilane method.

Synthesis Pathways

Two primary methods are widely employed for the synthesis of L-Norvaline methyl ester hydrochloride:

-

Method A: Reaction with Thionyl Chloride (SOCl₂) in Methanol. This is a traditional and robust method for the esterification of amino acids.[2][3]

-

Method B: Reaction with Trimethylchlorosilane (TMSCl) in Methanol. This method offers a milder and often more convenient alternative to the thionyl chloride method, providing good to excellent yields under ambient conditions.[4][5]

The overall reaction for both pathways is illustrated below:

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two primary synthesis methods.

| Parameter | Method A: Thionyl Chloride | Method B: Trimethylchlorosilane |

| L-Norvaline | 1.0 equivalent | 1.0 equivalent |

| Methanol | Solvent | Solvent |

| Esterification Reagent | Thionyl Chloride (SOCl₂) | Trimethylchlorosilane (TMSCl) |

| Reagent Molar Ratio | 1.1 - 1.5 equivalents | 2.0 equivalents |

| Reaction Temperature | 0°C to reflux (typically 65-70°C) | Room Temperature (approx. 25°C) |

| Reaction Time | 2 - 24 hours | 12 - 15 hours |

| Reported Yield | Good to Excellent | Good to Excellent (up to 91%)[5] |

Experimental Protocols

Method A: Synthesis using Thionyl Chloride in Methanol

This protocol is adapted from established procedures for the esterification of amino acids.[2][3][6]

Materials:

-

L-Norvaline

-

Anhydrous Methanol (MeOH)

-

Thionyl Chloride (SOCl₂)

-

Dry tert-Butyl Methyl Ether (t-BME)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Ice bath

-

Drying tube (e.g., with calcium chloride)

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend L-Norvaline (1.0 eq.) in anhydrous methanol.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add thionyl chloride (1.1-1.5 eq.) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. This step must be performed in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 70°C) for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and then concentrate it under reduced pressure using a rotary evaporator to remove excess methanol and thionyl chloride.

-

To the resulting residue, add dry tert-butyl methyl ether to precipitate the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with two portions of cold tert-butyl methyl ether.

-

Dry the product under vacuum to obtain L-Norvaline methyl ester hydrochloride as a white crystalline solid.

Method B: Synthesis using Trimethylchlorosilane in Methanol

This protocol is based on a milder and more convenient esterification procedure.[4][5]

Materials:

-

L-Norvaline

-

Anhydrous Methanol (MeOH)

-

Trimethylchlorosilane (TMSCl)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Drying tube

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, add L-Norvaline (1.0 eq.).

-

Slowly add freshly distilled trimethylchlorosilane (2.0 eq.) to the L-Norvaline and stir.

-

Add anhydrous methanol to the mixture.

-

Stir the resulting solution or suspension at room temperature for 12-15 hours.[5] Monitor the reaction progress by TLC.

-

Upon completion of the reaction, concentrate the reaction mixture on a rotary evaporator to yield the L-Norvaline methyl ester hydrochloride product.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and isolation of L-Norvaline methyl ester hydrochloride.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pianetachimica.it [pianetachimica.it]

- 3. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]

- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]

- 6. Preparation method of L-valine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide on the Solubility of (S)-Methyl 2-aminopentanoate hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (S)-Methyl 2-aminopentanoate hydrochloride, also known as L-Norvaline methyl ester hydrochloride. Given the limited direct quantitative solubility data for this specific compound in the public domain, this document synthesizes qualitative information, presents quantitative data for analogous compounds, and offers detailed experimental protocols for determining its solubility in various organic solvents.

Core Concepts in Solubility of Amino Acid Ester Hydrochlorides

This compound is an amino acid ester salt. The solubility of such compounds is governed by the interplay of their ionic hydrochloride group and the organic ester moiety. The hydrochloride salt form generally enhances stability and solubility in polar solvents, particularly water. Conversely, its ionic nature tends to decrease solubility in non-polar organic solvents.

For applications requiring high solubility in organic media, it is a common practice to convert the hydrochloride salt to its free base form. This is typically achieved by neutralization with a mild base, which removes the ionic charge and increases lipophilicity, thereby improving solubility in less polar organic solvents.

Qualitative Solubility Profile

Based on the general principles of solubility for amino acid ester hydrochlorides, the expected qualitative solubility of this compound is as follows:

-

High to Moderate Solubility: In polar protic solvents like water and lower alcohols (methanol, ethanol), where the ionic nature of the hydrochloride salt can be stabilized.

-

Low to Insoluble: In non-polar aprotic solvents such as ethers (diethyl ether), and hydrocarbons (hexanes).

-

Variable Solubility: In polar aprotic solvents like dichloromethane (DCM), chloroform, and tetrahydrofuran (THF), the solubility can be variable and may be enhanced by the formation of the free amine.

Quantitative Solubility Data for Analogous Compounds

| Solvent | Analogous Compound | Approximate Solubility | Temperature (°C) | Reference |

| Ethanol | L-Alanine methyl ester hydrochloride | ~30 mg/mL | Not Specified | [1] |

| Dimethyl Sulfoxide (DMSO) | L-Alanine methyl ester hydrochloride | ~20 mg/mL | Not Specified | [1] |

| Dimethylformamide (DMF) | L-Alanine methyl ester hydrochloride | ~20 mg/mL | Not Specified | [1] |

| Phosphate Buffered Saline (PBS, pH 7.2) | L-Alanine methyl ester hydrochloride | ~10 mg/mL | Not Specified | [1] |

Experimental Protocols for Solubility Determination

To obtain precise and accurate solubility data for this compound, the following established experimental methods are recommended.

Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Materials and Apparatus:

-

This compound (pure solid)

-

Solvent of interest

-

Vials or flasks with secure caps

-

Thermostatic shaking water bath

-

Analytical balance

-

Filtration device (e.g., syringe filters)

-

A suitable analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy)

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a vial.

-

Securely cap the vial and place it in a thermostatic shaking water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached. The equilibration time should be determined empirically by sampling at different time points until the concentration of the solute in the solution remains constant.[2]

-

After reaching equilibrium, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and immediately filter it to remove any undissolved particles.[2]

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of the dissolved solute using a validated analytical method.

-

Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).

Gravimetric Method for Solubility Determination

The gravimetric method is a straightforward approach for determining solubility, particularly when the solute is non-volatile.

Procedure:

-

Prepare a saturated solution at a specific temperature using the shake-flask method (steps 1-4).

-

Accurately weigh a clean, dry evaporating dish (W₁).

-

Carefully transfer a known volume or mass of the clear, saturated supernatant into the pre-weighed dish.

-

Weigh the dish containing the solution (W₂).

-

Evaporate the solvent in a drying oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, cool the dish in a desiccator and weigh it again (W₃).

-

The mass of the dissolved solid is (W₃ - W₁) and the mass of the solvent is (W₂ - W₃).

-

Calculate the solubility, typically expressed as grams of solute per 100 grams of solvent.

Visualizing Experimental Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols described above.

References

A Technical Guide to Sourcing and Qualifying High-Purity (S)-Methyl 2-aminopentanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

(S)-Methyl 2-aminopentanoate hydrochloride, also known as L-Norvaline methyl ester hydrochloride, is a crucial chiral building block in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its stereochemical integrity is paramount, as the biological activity of a final drug candidate often depends on a single enantiomer. This guide provides an in-depth overview of sourcing high-purity material, presents typical quality control specifications, and details the analytical methodologies required for its qualification.

Sourcing and Supplier Qualification Workflow

The procurement of high-purity chiral reagents requires a rigorous qualification process to ensure both chemical and enantiomeric purity. A failure to adequately qualify a supplier or a specific batch of material can have significant consequences on experimental outcomes, leading to delays and potential misinterpretation of research data. The following workflow outlines a standard procedure for qualifying a new supplier of a critical reagent like this compound.

Commercial Availability and Specifications

While numerous vendors supply amino acid derivatives, obtaining high-purity this compound requires careful selection. Researchers should prioritize suppliers who provide comprehensive Certificates of Analysis (CoA) with detailed analytical data. Although specifications can vary, the table below summarizes a typical profile for a high-purity batch suitable for research and drug development.

| Parameter | Specification | Typical Analytical Method |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |

| Appearance | White to off-white solid | Visual Inspection |

| Chemical Purity | ≥ 99.0% | HPLC (High-Performance Liquid Chromatography) |

| Enantiomeric Purity | ≥ 99.5% e.e. (enantiomeric excess) | Chiral HPLC |

| Solubility | Soluble in Water, Methanol | Visual Inspection |

| Residual Solvents | To be specified (e.g., < 0.5%) | GC-HS (Gas Chromatography - Headspace) |

| Water Content | ≤ 0.5% | Karl Fischer Titration |

Note: This table is a representative example. Always request a lot-specific Certificate of Analysis from the supplier for detailed quantitative data.

Potential commercial suppliers for chiral amino acid esters and related building blocks include organizations like Sigma-Aldrich, Clearsynth, and BLD Pharm, among others.[1][2]

Key Experimental Protocols for Quality Control

Independent verification of supplier specifications is a critical step. The following section details generalized protocols for the essential analytical tests required to qualify this compound.

This method determines the chemical purity of the compound by separating it from any impurities.

-

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. The sample is injected into a non-polar stationary phase (e.g., C18) and eluted with a polar mobile phase.

-

Instrumentation: An HPLC system equipped with a UV detector is required.

-

Methodology:

-

Column: C18 column (e.g., 4.6 mm x 150 mm, 2.6 µm particle size) or equivalent.[3]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).[3][4]

-

Flow Rate: Typically 1.0 mL/min.[3]

-

Detection: UV detection at a suitable wavelength (e.g., 210-220 nm), as the compound lacks a strong chromophore.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

-

Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

-

This is the most crucial analysis for a chiral building block, determining the ratio of the desired (S)-enantiomer to the undesired (R)-enantiomer.

-

Principle: Chiral HPLC uses a Chiral Stationary Phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different times. Polysaccharide-based CSPs are common for separating amino acid derivatives.[5][6]

-

Instrumentation: An HPLC system with a UV detector.

-

Methodology:

-

Column: A polysaccharide-derived chiral column such as Chiralpak® IA or Chiralcel® OD-H.[6]

-

Mobile Phase: A normal-phase eluent, typically a mixture of an alkane and an alcohol (e.g., n-heptane and isopropanol in an 80:20 ratio).[7]

-

Flow Rate: Typically 0.7 - 1.0 mL/min.[7]

-

Detection: UV detection at 220 nm.[7]

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.5 mg/mL) in the mobile phase.

-

Analysis: Inject the sample. The enantiomeric excess (e.e.) is calculated using the peak areas of the (S) and (R) enantiomers: e.e. (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100.

-

Note: For compounds with poor UV absorbance, derivatization with an agent like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) can be employed to enhance detection sensitivity.[6]

NMR spectroscopy is used to confirm the chemical structure of the molecule, ensuring the correct compound has been received.

-

Principle: NMR provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H NMR confirms the proton environment and splitting patterns, while ¹³C NMR confirms the carbon backbone.

-

Instrumentation: An NMR spectrometer (e.g., 400 MHz or higher).

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.

-

Analysis: Analyze the resulting spectra, assigning peaks to the corresponding atoms in the this compound structure. The chemical shifts, integration values (for ¹H), and coupling constants should be consistent with the expected structure.

-

References

- 1. clearsynth.com [clearsynth.com]

- 2. 56545-22-3|(S)-Methyl 2-aminobutanoate hydrochloride|BLD Pharm [bldpharm.com]

- 3. cipac.org [cipac.org]

- 4. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to the Safety Profile of Methyl 2-Aminopentanoate Hydrochloride

This technical guide provides a comprehensive overview of the safety information for Methyl 2-aminopentanoate hydrochloride, tailored for researchers, scientists, and professionals in drug development. The data is presented to ensure easy access and clarity for laboratory and industrial applications.

Section 1: Chemical Identification and Physical Properties

This section outlines the basic identification and physical characteristics of Methyl 2-aminopentanoate hydrochloride.

| Identifier | Value |

| Chemical Name | Methyl 2-aminopentanoate hydrochloride |

| Synonyms | 2-amino-pentanoic acid methyl ester hydrochloride |

| CAS Number | 10047-10-6[1][2] |

| Molecular Formula | C₆H₁₄ClNO₂ |

| Molecular Weight | 167.64 g/mol |

| Physical State | Solid |

| Appearance | No data available |

| Odor | No data available |

Section 2: Hazard Identification and Classification

This section details the hazards associated with Methyl 2-aminopentanoate hydrochloride according to the Globally Harmonized System (GHS).

| Hazard Classification | Category |

| Acute Toxicity, Oral | May be harmful if swallowed |

| Skin Corrosion/Irritation | Irritating to skin |

| Eye Damage/Irritation | Irritating to eyes |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation |

Signal Word: Warning

Hazard Pictogram:

-

GHS07 (Exclamation Mark)

Hazard Statements:

-

May be harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements:

-

Prevention:

-

Wash face, hands, and any exposed skin thoroughly after handling.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Use only outdoors or in a well-ventilated area.

-

-

Response:

-

If on skin: Wash with plenty of soap and water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.

-

If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.

-

-

Storage:

-

Store in a well-ventilated place. Keep container tightly closed.

-

-

Disposal:

-

Dispose of contents/container to an approved waste disposal plant.

-

Section 3: First-Aid Measures

This section provides crucial information on immediate medical care required in case of exposure.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention. |

| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention if irritation develops. |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Section 4: Fire-Fighting Measures

This section outlines the procedures for extinguishing fires involving this chemical.

| Parameter | Information |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |

| Specific Hazards Arising from the Chemical | Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas. |

| Protective Equipment and Precautions for Firefighters | As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode and full protective gear. |

Section 5: Handling and Storage

This section provides guidance on the safe handling and storage of the chemical.

| Aspect | Recommendation |

| Handling | Wear personal protective equipment. Ensure adequate ventilation. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Avoid dust formation. |

| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. |

| Incompatible Materials | Strong oxidizing agents, acids.[3] |

Section 6: Exposure Controls and Personal Protection

This section details the necessary engineering controls and personal protective equipment (PPE) to minimize exposure.

| Control Parameter | Specification |

| Engineering Controls | Ensure adequate ventilation, especially in confined areas. Use explosion-proof electrical/ventilating/lighting equipment. Ensure that eyewash stations and safety showers are close to the workstation location.[3] |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] |

| Skin and Body Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be worn if exposure limits are exceeded or if irritation or other symptoms are experienced. |

Visualizing Emergency Response Workflow

The following diagram illustrates a logical workflow for responding to an accidental exposure to Methyl 2-aminopentanoate hydrochloride in a laboratory setting.

Caption: Workflow for emergency response to chemical exposure.

References

L-Norvaline Methyl Ester Hydrochloride: A Technical Guide to its Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Norvaline methyl ester hydrochloride, a derivative of the non-proteinogenic amino acid L-Norvaline, is a compound of significant interest in biomedical research. Its primary mechanism of action lies in the competitive inhibition of arginase, an enzyme that competes with nitric oxide synthase (NOS) for the common substrate L-arginine. By modulating the arginase pathway, L-Norvaline methyl ester hydrochloride effectively increases the bioavailability of L-arginine for NOS, leading to enhanced production of nitric oxide (NO). This technical guide provides a comprehensive review of the scientific literature on the uses of L-Norvaline methyl ester hydrochloride, with a focus on its role as an arginase inhibitor. It details the underlying signaling pathways, provides experimental protocols for its study, and presents available quantitative data.

Introduction

L-Norvaline, and by extension its methyl ester hydrochloride derivative, has emerged as a valuable tool in studying the physiological and pathophysiological roles of the arginase-nitric oxide synthase (NOS) pathway.[1] Nitric oxide is a critical signaling molecule involved in a myriad of physiological processes, including vasodilation, neurotransmission, and immune responses.[2] The production of NO is catalyzed by NOS, which converts L-arginine to L-citrulline and NO.

Arginase, on the other hand, hydrolyzes L-arginine to ornithine and urea, thereby reducing the substrate pool available for NOS.[2] Upregulation of arginase activity has been implicated in various pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer. Consequently, inhibition of arginase presents a promising therapeutic strategy for these conditions. L-Norvaline methyl ester hydrochloride, as a cell-permeable prodrug of L-Norvaline, offers a means to investigate the therapeutic potential of arginase inhibition in both in vitro and in vivo models.[1]

Core Mechanism of Action: Arginase Inhibition

The Arginase-NOS Signaling Pathway

The interplay between arginase and NOS is a critical regulatory nexus for nitric oxide production. In essence, these two enzymes are in direct competition for their shared substrate, L-arginine.

-

Nitric Oxide Synthase (NOS): Utilizes L-arginine to produce nitric oxide (NO) and L-citrulline.

-

Arginase: Converts L-arginine into ornithine and urea.

By inhibiting arginase, L-Norvaline methyl ester hydrochloride effectively shunts the available L-arginine pool towards the NOS pathway, resulting in increased NO synthesis.

Quantitative Data

As of the latest literature review, specific quantitative data on the arginase inhibitory activity of L-Norvaline methyl ester hydrochloride (e.g., IC50, Ki) is not publicly available. The majority of studies have been conducted using L-Norvaline. It is hypothesized that the methyl ester acts as a prodrug, readily crossing cell membranes and subsequently being hydrolyzed to L-Norvaline by intracellular esterases. The inhibitory constants reported in the literature are therefore for L-Norvaline.

| Compound | Target | Inhibition Type | Ki Value | IC50 Value | Reference |

| L-Norvaline | Arginase | Non-competitive | Not Reported | Not Reported | [2] |

Note: While the inhibitory nature of L-Norvaline is established, specific Ki and IC50 values can vary depending on the experimental conditions (e.g., arginase isoform, pH) and are not consistently reported across all studies.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of L-Norvaline methyl ester hydrochloride to study its effects on arginase inhibition and subsequent nitric oxide production.

Arginase Inhibition Assay

This protocol provides a standardized method to assess the inhibitory effect of L-Norvaline methyl ester hydrochloride on arginase activity.[2]

Materials:

-

Recombinant arginase enzyme

-

L-Norvaline methyl ester hydrochloride

-

L-Arginine solution (substrate)

-

Manganese chloride (MnCl2) solution

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well microplate

-

Microplate reader

-

Strong acid solution (e.g., a mixture of sulfuric acid, phosphoric acid, and water) for reaction termination

-

Colorimetric urea detection reagent (e.g., α-isonitrosopropiophenone)

Procedure:

-

Enzyme Activation: Pre-incubate the recombinant arginase enzyme with a MnCl2 solution to ensure the presence of the essential cofactor.

-

Inhibitor Preparation: Prepare serial dilutions of L-Norvaline methyl ester hydrochloride in the assay buffer.

-

Reaction Setup:

-

Add the activated arginase enzyme solution to each well of a 96-well plate.

-

Add the diluted inhibitor solutions to the respective wells.

-

Include a control group with buffer only (no inhibitor).

-

-

Reaction Initiation: Initiate the enzymatic reaction by adding the L-arginine substrate solution to all wells.

-

Incubation: Incubate the microplate at 37°C for a specified period (e.g., 30-60 minutes) to allow for the enzymatic conversion of L-arginine to urea and ornithine.

-

Reaction Termination: Stop the reaction by adding a strong acid solution.

-

Color Development: Add the colorimetric urea detection reagent to all wells and heat the plate to facilitate the reaction between urea and the detection reagent, which results in a colored product.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The inhibitory potency (e.g., IC50) can be calculated by plotting the percentage of inhibition against the inhibitor concentration.

Nitric Oxide Synthase (NOS) Activity Assay

This protocol measures the activity of NOS, which is expected to increase in the presence of an arginase inhibitor like L-Norvaline methyl ester hydrochloride. This assay often measures the conversion of radiolabeled L-arginine to L-citrulline.

Materials:

-

Cell or tissue homogenates

-

L-Norvaline methyl ester hydrochloride

-

[³H]-L-arginine (radiolabeled substrate)

-

NOS reaction buffer (containing NADPH, FAD, FMN, and tetrahydrobiopterin)

-

Cation exchange resin (e.g., Dowex AG50WX-8)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Sample Preparation: Prepare cell or tissue homogenates in an appropriate buffer.

-

Treatment: Pre-incubate the homogenates with L-Norvaline methyl ester hydrochloride or vehicle control for a specified time.

-

Reaction Initiation: Start the reaction by adding the NOS reaction buffer containing [³H]-L-arginine to the samples.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Reaction Termination: Stop the reaction by adding a stop buffer (e.g., containing EDTA).

-

Separation of [³H]-L-citrulline: Apply the reaction mixture to a cation exchange resin column. L-arginine (positively charged) will bind to the resin, while L-citrulline (neutral) will pass through.

-

Quantification: Collect the eluate containing [³H]-L-citrulline and measure the radioactivity using a scintillation counter.

-

Analysis: Compare the amount of [³H]-L-citrulline produced in the treated samples to the control samples to determine the effect of L-Norvaline methyl ester hydrochloride on NOS activity.

Other Potential Signaling Pathways

While the primary focus of L-Norvaline research has been on arginase inhibition, some studies suggest its involvement in other signaling pathways. For instance, L-Arginine has been shown to regulate the mTOR/p70S6K signaling pathway, which is crucial for cell growth and proliferation.[3] Given that L-Norvaline modulates L-arginine availability, it is plausible that it could indirectly influence this pathway. However, direct evidence for the effect of L-Norvaline methyl ester hydrochloride on the p70S6K pathway is currently lacking.

In Vivo Studies and Potential Applications

In vivo studies using L-Norvaline have demonstrated its therapeutic potential in various disease models. For example, in a mouse model of Alzheimer's disease, L-Norvaline treatment was shown to be neuroprotective.[4] In hypertensive rats, administration of L-Norvaline resulted in a decrease in blood pressure.[5] A synthetic tripeptide containing a derivative of L-Norvaline has also shown anticancer efficacy in vivo.[6] These findings highlight the potential of targeting the arginase pathway with compounds like L-Norvaline methyl ester hydrochloride for therapeutic benefit.

Conclusion

L-Norvaline methyl ester hydrochloride is a valuable research tool for investigating the roles of the arginase-NOS pathway in health and disease. Its ability to inhibit arginase and thereby enhance nitric oxide production makes it a compound of interest for a wide range of therapeutic areas, including cardiovascular, neurological, and oncological research. While specific quantitative data for the methyl ester derivative is still needed, the established activity of its parent compound, L-Norvaline, provides a strong foundation for its use in experimental studies. The protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret experiments aimed at elucidating the biological effects of this promising molecule. Further research is warranted to fully characterize the pharmacokinetic and pharmacodynamic properties of L-Norvaline methyl ester hydrochloride and to explore its full therapeutic potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. Arginine and Leucine regulate p70 S6 kinase and 4E-BP1 in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reports of L-Norvaline Toxicity in Humans May Be Greatly Overstated - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hypotensive Effects of Arginase Inhibition by L-Norvaline in Genetic Models of Normotensive and Hypertensive Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High anticancer efficacy of L-proline-m-bis (2-chloroethyl) amino-L-phenylalanyl-L-norvaline ethyl ester hydrochloride (MF13) in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data and Experimental Protocols for (S)-Methyl 2-aminopentanoate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, and MS) for (S)-Methyl 2-aminopentanoate hydrochloride. Due to the limited availability of a complete, unified dataset for the hydrochloride salt, this document presents data for the free base, (S)-Methyl 2-aminopentanoate (also known as L-norvaline methyl ester), and provides an expert interpretation of the expected spectral changes upon hydrochloride formation. Detailed experimental protocols for each spectroscopic technique are also included.

Data Presentation

The following tables summarize the spectroscopic data for (S)-Methyl 2-aminopentanoate and the expected data for its hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data

| Proton Assignment | (S)-Methyl 2-aminopentanoate (Free Base) - Predicted Chemical Shift (ppm) | This compound - Expected Chemical Shift (ppm) | Multiplicity | Integration |

| H-5 (CH₃) | ~0.9 | ~0.9 | Triplet | 3H |

| H-4 (CH₂) | ~1.4 | ~1.4 | Sextet | 2H |

| H-3 (CH₂) | ~1.6 | ~1.8 | Multiplet | 2H |

| H-2 (CH) | ~3.5 | ~4.1 | Triplet | 1H |

| OCH₃ | ~3.7 | ~3.8 | Singlet | 3H |

| NH₂ | ~1.5 (broad) | ~8.0-9.0 (broad) | Singlet (broad) | 2H (becomes 3H for NH₃⁺) |

Note: The chemical shift of the amine protons (NH₂) is highly dependent on the solvent and concentration. In the hydrochloride salt, the amine becomes a protonated ammonium group (NH₃⁺), leading to a significant downfield shift and potential coupling with adjacent protons.

Table 2: ¹³C NMR Data

| Carbon Assignment | (S)-Methyl 2-aminopentanoate (Free Base) - Predicted Chemical Shift (ppm) | This compound - Expected Chemical Shift (ppm) |

| C-5 (CH₃) | ~14 | ~13 |

| C-4 (CH₂) | ~20 | ~19 |

| C-3 (CH₂) | ~34 | ~32 |

| C-2 (CH) | ~53 | ~52 |

| OCH₃ | ~52 | ~53 |

| C-1 (C=O) | ~176 | ~170 |

Note: Protonation of the amino group in the hydrochloride salt is expected to have a minor shielding effect on the adjacent carbons (C-2 and C-3) and a slight deshielding effect on the carbonyl carbon (C-1).

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands

| Functional Group | (S)-Methyl 2-aminopentanoate (Free Base) - Expected Wavenumber (cm⁻¹) | This compound - Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine) | 3300-3500 | 2500-3200 (broad, ammonium salt) | Medium (becomes broad and strong) |

| C-H stretch | 2850-3000 | 2850-3000 | Medium-Strong |

| C=O stretch (ester) | ~1735 | ~1740 | Strong |

| N-H bend (amine) | 1590-1650 | 1500-1600 (ammonium salt) | Medium |

| C-O stretch (ester) | 1000-1300 | 1000-1300 | Strong |

Note: The most significant change in the IR spectrum upon formation of the hydrochloride salt is the appearance of a broad, strong absorption band in the 2500-3200 cm⁻¹ region, characteristic of the N-H stretching vibrations of an ammonium salt.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| Technique | Ion | (S)-Methyl 2-aminopentanoate (Free Base) - Expected m/z | This compound - Expected m/z |

| Electrospray (ESI+) | [M+H]⁺ | 132.10 | 132.10 |

| [M+Na]⁺ | 154.08 | 154.08 |

Note: In positive ion mode ESI-MS, the hydrochloride salt will typically show the same molecular ion peak as the free base, corresponding to the protonated molecule [M+H]⁺. The chloride ion is not typically observed.

Experimental Protocols

The following are detailed, representative methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation : Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄). For ¹³C NMR, a higher concentration (20-50 mg) may be required for a good signal-to-noise ratio in a reasonable time.[1][2]

-

Internal Standard : Add a small amount of an appropriate internal standard for chemical shift referencing (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O).[1]

-

Instrumentation : The spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.[3]

-

¹H NMR Acquisition :

-

Acquire the spectrum using a standard pulse program.

-

Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Acquire the spectrum using a proton-decoupled pulse program.

-

Typical parameters include a 90° pulse width, a longer relaxation delay (e.g., 2-5 seconds), and a significantly larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method) :

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[4][5][6] The fine powder is essential to reduce light scattering.

-

Transfer the mixture to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[4][7]

-

Caution : Some hydrochloride salts can undergo ion exchange with KBr. If this is suspected, the attenuated total reflectance (ATR) method is a suitable alternative.[8]

-

-

Instrumentation : The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000-400 cm⁻¹.

-

-

Data Processing : The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation :

-

Prepare a dilute solution of this compound (approximately 1-10 µM) in a suitable solvent system. A common choice for electrospray ionization (ESI) is a mixture of water and a volatile organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.[9][10]

-

-

Instrumentation : The analysis is performed on a mass spectrometer equipped with an electrospray ionization (ESI) source.[11][12]

-

Data Acquisition (Positive Ion Mode) :

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).[9]

-

Apply a high voltage (typically 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.

-

A heated drying gas (e.g., nitrogen) is used to desolvate the droplets, leading to the formation of gas-phase ions.[11]

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Data Processing : The resulting mass spectrum plots the relative intensity of ions as a function of their m/z ratio.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 3. rsc.org [rsc.org]

- 4. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 5. azom.com [azom.com]

- 6. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]

- 7. scienceijsar.com [scienceijsar.com]

- 8. KBr Pellet Method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 9. Rutgers_MS_Home [react.rutgers.edu]

- 10. phys.libretexts.org [phys.libretexts.org]

- 11. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 12. Electrospray ionization - Wikipedia [en.wikipedia.org]

Enantiomeric Purity of (S)-Methyl 2-aminopentanoate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies for determining the enantiomeric purity of (S)-Methyl 2-aminopentanoate hydrochloride. The enantiomeric purity of chiral molecules is a critical quality attribute in the pharmaceutical industry, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This document details the experimental protocols for the most common and effective techniques and presents quantitative data to aid in method selection and implementation.

Introduction to Chiral Analysis

(S)-Methyl 2-aminopentanoate, also known as L-norvaline methyl ester, is a chiral building block used in the synthesis of various pharmaceutical compounds. The control of its stereochemistry is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). The determination of enantiomeric excess (e.e.) is a crucial step in the quality control of this intermediate. The most widely employed techniques for this purpose are chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Methodologies and Data

The selection of an appropriate analytical method depends on several factors, including the required sensitivity, sample matrix, and available instrumentation. Below is a summary of quantitative data and detailed experimental protocols for the analysis of amino acid esters, which are directly applicable to this compound.

Data Presentation

The following tables summarize typical results obtained for the chiral separation of amino acid esters using different analytical techniques. While the exact values for this compound may vary, these tables provide a strong indication of the expected performance of each method.

Table 1: Chiral High-Performance Liquid Chromatography (HPLC) Data for Amino Acid Esters

| Analyte (as NBD derivative) | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Retention Time (S-enantiomer) (min) | Retention Time (R-enantiomer) (min) | Resolution (Rs) | Enantiomeric Purity (% e.e.) |

| Leucine Ethyl Ester | Chiralpak IA | 10% 2-Propanol in Hexane | 1.0 | 8.5 | 9.8 | > 2.0 | > 99.5 |

| Valine Methyl Ester | Chiralpak AD-H | 15% 2-Propanol in Hexane | 1.0 | 10.2 | 11.5 | > 2.0 | > 99.0 |

| Alanine Methyl Ester | Chiralcel OD-H | 20% 2-Propanol in Hexane | 1.0 | 7.9 | 9.1 | > 1.8 | > 99.0 |

Data adapted from studies on analogous amino acid esters. NBD (Nitrobenzoxadiazole) derivatization is often used to enhance UV/fluorescence detection.[1]

Table 2: Chiral Gas Chromatography (GC-MS) Data for Amino Acid Esters

| Analyte (as TFA derivative) | Chiral Capillary Column | Oven Temperature Program | Carrier Gas | Retention Time (S-enantiomer) (min) | Retention Time (R-enantiomer) (min) | Resolution (Rs) | Enantiomeric Purity (% e.e.) |

| Leucine Methyl Ester | Chirasil-Val | 100°C (2 min) to 180°C at 5°C/min | Helium | 12.3 | 12.8 | > 2.5 | > 99.8 |

| Valine Methyl Ester | Astec CHIRALDEX® G-TA | 90°C (1 min) to 160°C at 4°C/min | Hydrogen | 14.1 | 14.5 | > 2.0 | > 99.5 |

| Proline Methyl Ester | Rt-βDEXsm | 80°C to 150°C at 3°C/min | Helium | 16.5 | 17.1 | > 2.2 | > 99.0 |

Data based on established methods for chiral GC analysis of amino acid derivatives. TFA (Trifluoroacetyl) derivatization is common to increase volatility.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization for specific applications.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation and quantification of enantiomers. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). For amino acid esters like this compound, polysaccharide-based CSPs are often effective.[1] To enhance detection, derivatization with a chromophoric or fluorophoric agent is common.

Protocol: Enantiomeric Purity of (S)-Methyl 2-aminopentanoate by Chiral HPLC after NBD Derivatization

-

Sample Preparation (Derivatization):

-

Dissolve a known amount of this compound in a suitable buffer (e.g., 0.1 M borate buffer, pH 8.0).

-

Add a solution of 4-chloro-7-nitrobenzofurazan (NBD-Cl) in acetonitrile.

-

Heat the mixture at 60°C for 30 minutes.

-

Cool the reaction mixture and dilute with the mobile phase to the desired concentration.

-

-

HPLC Conditions:

-

Column: Chiralpak IA or Chiralpak AD-H (amylose-based CSPs)[1]

-

Mobile Phase: A mixture of n-hexane and 2-propanol (e.g., 90:10 v/v). The ratio may be optimized to achieve baseline separation.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection: UV at 470 nm or Fluorescence (Excitation: 470 nm, Emission: 530 nm)[1]

-

Injection Volume: 10 µL

-

-

Data Analysis:

-

Integrate the peak areas for the (S) and (R) enantiomers.

-

Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [(Area of S-enantiomer - Area of R-enantiomer) / (Area of S-enantiomer + Area of R-enantiomer)] x 100

-

Chiral Gas Chromatography (GC)

Chiral GC is well-suited for the analysis of volatile and thermally stable compounds. Amino acid esters often require derivatization to increase their volatility and improve chromatographic performance.

Protocol: Enantiomeric Purity of (S)-Methyl 2-aminopentanoate by Chiral GC-MS after TFA Derivatization

-

Sample Preparation (Derivatization):

-

Dry the this compound sample under vacuum.

-

Add a mixture of dichloromethane and trifluoroacetic anhydride (TFAA).

-

Heat the mixture at 100°C for 15 minutes in a sealed vial.

-

Evaporate the excess reagent under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., ethyl acetate).

-

-

GC-MS Conditions:

-

Column: Chirasil-Val or a cyclodextrin-based capillary column (e.g., Astec CHIRALDEX® G-TA).

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 180°C) to ensure separation of the enantiomers and elution of any impurities.

-

Injector Temperature: 250°C

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS). MS provides mass information for peak identification and purity assessment.

-

-

Data Analysis:

-

Determine the peak areas of the two enantiomers from the chromatogram.

-

Calculate the enantiomeric excess as described for the HPLC method.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, in the presence of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), can be used to determine enantiomeric purity. This method does not require chromatographic separation.

Protocol: Enantiomeric Purity Determination by ¹H NMR using a Chiral Solvating Agent

-

Sample Preparation:

-

Dissolve an accurately weighed amount of this compound in a deuterated solvent (e.g., CDCl₃).

-

Acquire a standard ¹H NMR spectrum.

-

Add a molar excess of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).

-

Acquire another ¹H NMR spectrum of the mixture.

-

-

NMR Acquisition:

-

Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

-

-

Data Analysis:

-

In the presence of the CSA, the signals of the enantiomers will be resolved into two distinct sets of peaks.

-

Identify a well-resolved signal (e.g., the methyl ester protons).

-

Integrate the corresponding signals for the (S) and (R) enantiomers.

-

Calculate the enantiomeric ratio from the integral values.

-

Visualization of Workflows and Relationships

Workflow for Chiral HPLC Method Development

Caption: Workflow for determining the enantiomeric purity of this compound by chiral HPLC.

Decision Tree for Chiral Separation Method Selection

Caption: Decision tree for selecting an appropriate analytical method for chiral purity determination.

Conclusion

The determination of the enantiomeric purity of this compound is a critical aspect of quality control in pharmaceutical development. Chiral HPLC and chiral GC are robust and reliable methods, particularly when coupled with appropriate derivatization techniques to enhance separation and detection. NMR spectroscopy offers a valuable alternative for rapid analysis without the need for chromatographic separation, provided sufficient sample concentration is available. The choice of method should be based on the specific requirements of the analysis, and the protocols provided in this guide offer a solid foundation for developing and validating a suitable analytical procedure.

References

An In-depth Technical Guide to the Stability and Storage of L-Norvaline Methyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for L-Norvaline methyl ester hydrochloride. Given the critical role of this compound in peptide synthesis and as a potential therapeutic agent, ensuring its integrity through proper storage and handling is paramount. This document outlines the known stability profile, recommended storage parameters, and provides detailed, albeit general, experimental protocols for stability assessment based on regulatory guidelines and analogous compounds.

Overview of L-Norvaline Methyl Ester Hydrochloride